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Compound Name: 3-Dehydro Reserpine Chloride

Cat. No.: B133607 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Foreword
This technical guide provides a comprehensive overview of 3-Dehydro Reserpine Chloride, a

significant derivative and degradation product of the well-known alkaloid, Reserpine. As a

Senior Application Scientist, the aim is to deliver not just a compilation of data, but a cohesive

understanding of its chemical identity, formation, and potential significance. This document is

structured to facilitate a deep dive into the molecular characteristics and to provide a practical

framework for its study, acknowledging the current landscape of available research. While

extensive data exists for the parent compound, Reserpine, information specific to 3-Dehydro
Reserpine Chloride is more limited. This guide, therefore, synthesizes the available direct

evidence with logical inferences drawn from the rich chemistry of Reserpine and its analogues.

Molecular Identity and Structure
3-Dehydro Reserpine Chloride is a dehydrogenated derivative of Reserpine, characterized by

the introduction of a double bond in the yohimbane skeleton. This structural modification results

in a positively charged quaternary nitrogen, which has significant implications for its chemical

and biological properties.
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A clear and unambiguous identification of a chemical entity is paramount for scientific

discourse. The following table summarizes the key identifiers for 3-Dehydro Reserpine
Chloride.

Identifier Value Source

IUPAC Name

methyl

(15S,17R,18R,19S,20S)-6,18-

dimethoxy-17-(3,4,5-

trimethoxybenzoyl)oxy-

11,12,14,15,16,17,18,19,20,21

-decahydro-3H-yohimban-13-

ium-19-carboxylate chloride

[PubChem][1]

CAS Number 107052-60-8 [PubChem][1]

Molecular Formula C₃₃H₃₉ClN₂O₉ [PubChem][1]

Molecular Weight 643.1 g/mol [PubChem][1]

InChI Key
DALXIXVMMSDZQU-

FMJIVAGGSA-N
[PubChem][1]

SMILES
CO[C@H]1OC(=O)C6=CC(=C

(C(=C6)OC)OC)OC.[Cl-]
[PubChem][1]

Synonyms

3,4-Didehydroreserpine

Chloride, 3,4-

Dehydroreserpine

[PubChem][1]

Structural Representation
The chemical structure of 3-Dehydro Reserpine Chloride is depicted below. The key feature

is the iminium ion within the quinolizidine moiety, resulting from the dehydrogenation at the 3

and 4 positions of the yohimbane core.

Caption: Conceptual representation of 3-Dehydro Reserpine Chloride's core structure.
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Genesis and Stability: The Formation of 3-Dehydro
Reserpine Chloride
3-Dehydro Reserpine Chloride is primarily recognized as a degradation product of Reserpine.

[2] Understanding its formation is crucial for the development of stability-indicating assays and

for the characterization of Reserpine-based pharmaceutical formulations.

Mechanism of Formation: Acid-Catalyzed
Dehydrogenation
The formation of 3-Dehydro Reserpine Chloride from Reserpine is typically induced under

acidic conditions. A plausible mechanism involves the protonation of the tertiary amine in the

yohimbane skeleton, followed by an oxidative dehydrogenation process. While the precise

mechanism is not extensively detailed in the literature, it is understood to be a key

transformation during forced degradation studies.

Experimental Protocol for Formation
The following protocol is adapted from methodologies used in forced degradation studies of

Reserpine.[3] This procedure can be used to generate 3-Dehydro Reserpine Chloride for

analytical and research purposes.

Objective: To produce 3-Dehydro Reserpine Chloride through the acid-catalyzed degradation

of Reserpine.

Materials:

Reserpine

Methanol (HPLC grade)

1N Hydrochloric Acid (HCl)

Heating apparatus (e.g., heating block, water bath)

Reaction vessel (e.g., glass vial with a screw cap)
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Analytical balance

Pipettes

Procedure:

Accurately weigh 100 mg of Reserpine and transfer it to a suitable reaction vessel.

Add 1 mL of methanol to dissolve the Reserpine.

Add 1 mL of 1N HCl to the solution.

Securely cap the reaction vessel.

Heat the reaction mixture at 100°C for 3 hours.[3]

After cooling to room temperature, the resulting solution will contain a mixture of Reserpine

and its degradation products, including 3-Dehydro Reserpine Chloride.

For analytical purposes, the reaction mixture can be diluted as needed (e.g., 100-fold dilution

for LC-MS analysis).[3]

Self-Validation: The progress of the degradation can be monitored by techniques such as

HPLC or LC-MS, observing the decrease in the peak corresponding to Reserpine and the

appearance of new peaks corresponding to the degradation products. The identity of 3-

Dehydro Reserpine can be confirmed by its characteristic mass-to-charge ratio.
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Caption: Comparative mechanism of action: Reserpine vs. 3-Dehydro Reserpine Chloride.

Future Directions and Research Opportunities
The study of 3-Dehydro Reserpine Chloride presents several avenues for further research:

Isolation and Full Characterization: The development of a robust method for the isolation and

purification of 3-Dehydro Reserpine Chloride is a critical next step. This would enable its

full spectroscopic characterization (NMR, IR, etc.) and the determination of its

physicochemical properties.
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Pharmacological Evaluation: A thorough in vitro and in vivo pharmacological evaluation is

needed to confirm the hypothesized mechanism of action and to determine its potency and

selectivity for VMAT2.

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and

excretion (ADME) profile of 3-Dehydro Reserpine Chloride would provide valuable insights

into its potential as a therapeutic agent or as a biomarker for Reserpine degradation.

Role as an Impurity: Further studies are warranted to understand the prevalence of 3-
Dehydro Reserpine Chloride in different Reserpine formulations and its potential impact on

the safety and efficacy of these products.

Conclusion
3-Dehydro Reserpine Chloride represents an important molecule in the context of Reserpine

chemistry and pharmacology. While primarily known as a degradation product, its unique

structural features, particularly the quaternary ammonium ion, suggest a pharmacological

profile that could be distinct from its parent compound. This technical guide has synthesized

the available information to provide a foundational understanding of its identity, formation, and

inferred properties. It is hoped that this will serve as a valuable resource for researchers and

stimulate further investigation into this intriguing Reserpine derivative.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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